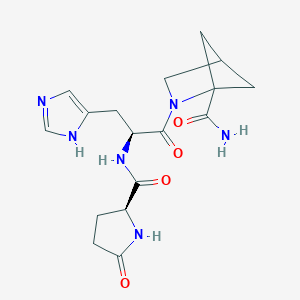
Thyrotropin-releasing hormone, 2,4-mepro(3)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thyrotropin-releasing hormone, 2,4-mepro(3)- (TRH) is a neuropeptide hormone that is primarily produced in the hypothalamus. TRH plays a crucial role in regulating the release of thyroid-stimulating hormone (TSH) from the pituitary gland. TSH, in turn, stimulates the thyroid gland to produce and secrete thyroxine (T4) and triiodothyronine (T3), which are essential for maintaining normal metabolism and growth.
Wirkmechanismus
Thyrotropin-releasing hormone, 2,4-mepro(3)- exerts its effects by binding to specific receptors on target cells. The primary receptor for Thyrotropin-releasing hormone, 2,4-mepro(3)- is the Thyrotropin-releasing hormone, 2,4-mepro(3)- receptor, which is found in the pituitary gland, hypothalamus, and other tissues. Binding of Thyrotropin-releasing hormone, 2,4-mepro(3)- to its receptor activates a signaling pathway that ultimately leads to the release of TSH or other hormones.
Biochemische Und Physiologische Effekte
In addition to its role in regulating TSH release, Thyrotropin-releasing hormone, 2,4-mepro(3)- has been found to have a wide range of other effects on the body. These include stimulating the release of prolactin, modulating pain perception, and regulating the activity of the autonomic nervous system. Thyrotropin-releasing hormone, 2,4-mepro(3)- has also been shown to have neuroprotective effects and may play a role in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Thyrotropin-releasing hormone, 2,4-mepro(3)- has several advantages for use in laboratory experiments. It is a well-characterized neuropeptide with a known structure and mechanism of action. Thyrotropin-releasing hormone, 2,4-mepro(3)- is also relatively easy to synthesize and has a long half-life in the bloodstream. However, Thyrotropin-releasing hormone, 2,4-mepro(3)- has limitations as well, including the potential for non-specific effects and the need for careful dosing to avoid unwanted side effects.
Zukünftige Richtungen
There are several potential future directions for research on Thyrotropin-releasing hormone, 2,4-mepro(3)-. One area of interest is the role of Thyrotropin-releasing hormone, 2,4-mepro(3)- in regulating the immune system. Thyrotropin-releasing hormone, 2,4-mepro(3)- has been found to have immunomodulatory effects, and there is growing interest in its potential as a therapeutic target for autoimmune diseases. Another area of interest is the development of Thyrotropin-releasing hormone, 2,4-mepro(3)- analogs with improved pharmacological properties for use in the treatment of neurological disorders. Finally, there is ongoing research on the role of Thyrotropin-releasing hormone, 2,4-mepro(3)- in regulating the stress response and its potential as a target for the development of new treatments for stress-related disorders.
Synthesemethoden
Thyrotropin-releasing hormone, 2,4-mepro(3)- is synthesized in the hypothalamus from a larger precursor protein called pro-Thyrotropin-releasing hormone, 2,4-mepro(3)-. Pro-Thyrotropin-releasing hormone, 2,4-mepro(3)- is cleaved by enzymes to produce Thyrotropin-releasing hormone, 2,4-mepro(3)-, which is then stored in nerve terminals until it is released into the bloodstream.
Wissenschaftliche Forschungsanwendungen
Thyrotropin-releasing hormone, 2,4-mepro(3)- has been extensively studied in both animal and human research. It has been found to have a wide range of physiological effects, including regulating the release of TSH, stimulating the release of prolactin, and modulating pain perception. Thyrotropin-releasing hormone, 2,4-mepro(3)- has also been investigated for its potential therapeutic applications, including as a treatment for depression, anxiety, and schizophrenia.
Eigenschaften
CAS-Nummer |
127902-57-2 |
|---|---|
Produktname |
Thyrotropin-releasing hormone, 2,4-mepro(3)- |
Molekularformel |
C17H22N6O4 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
2-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]-2-azabicyclo[2.1.1]hexane-1-carboxamide |
InChI |
InChI=1S/C17H22N6O4/c18-16(27)17-4-9(5-17)7-23(17)15(26)12(3-10-6-19-8-20-10)22-14(25)11-1-2-13(24)21-11/h6,8-9,11-12H,1-5,7H2,(H2,18,27)(H,19,20)(H,21,24)(H,22,25)/t9?,11-,12-,17?/m0/s1 |
InChI-Schlüssel |
MNAXZXBQMUXGHD-DYVBBLHISA-N |
Isomerische SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CC4CC3(C4)C(=O)N |
SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)N3CC4CC3(C4)C(=O)N |
Kanonische SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)N3CC4CC3(C4)C(=O)N |
Synonyme |
2-carboxy-2,4-methanopyrrolidine-TRH 3-(2,4-MePro)-thyrotropin-releasing hormone 3-(2,4-MePro)-TRH thyrotropin-releasing hormone, 2,4-MePro(3)- thyrotropin-releasing hormone, 2,4-methylproline(3)- TRH, (2,4-methanoproline)(3)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















